4'-Mercaptobiphenyl-4-carboxylic acid
Overview
Description
4’-Mercaptobiphenyl-4-carboxylic acid is an organic compound that belongs to the biphenyl family It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Mercaptobiphenyl-4-carboxylic acid typically involves the introduction of the mercapto group and the carboxylic acid group onto the biphenyl structure. One common method is the reaction of biphenyl-4-carboxylic acid with thiolating agents under specific conditions. For example, the reaction can be carried out using thiourea and hydrogen peroxide in the presence of a catalyst to introduce the mercapto group.
Industrial Production Methods
Industrial production of 4’-Mercaptobiphenyl-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4’-Mercaptobiphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Mercaptobiphenyl-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4’-Mercaptobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for various targets.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the mercapto group, making it less reactive in certain chemical reactions.
4’-Methylbiphenyl-4-carboxylic acid: Contains a methyl group instead of a mercapto group, affecting its chemical properties and reactivity.
4’-Methoxybiphenyl-4-carboxylic acid: Contains a methoxy group, which influences its solubility and reactivity.
Uniqueness
4’-Mercaptobiphenyl-4-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. The mercapto group allows for strong interactions with metal ions, while the carboxylic acid group provides versatility in chemical modifications and interactions.
Properties
IUPAC Name |
4-(4-sulfanylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPYNQATXPOCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649770-58-1 | |
Record name | 4'-Mercapto-biphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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